latrunculin B

Vue d'ensemble

Description

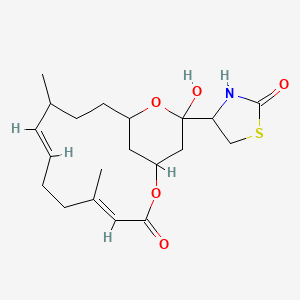

La latrunculine B est un produit naturel isolé de l’éponge de la mer Rouge Latrunculia magnifica. Il s’agit d’un macrolide à 14 chaînons attaché à une partie 2-thiazolidinone. Ce composé est connu pour sa capacité à perturber la polymérisation de l’actine, ce qui en fait un outil précieux en biologie cellulaire et en recherche pharmacologique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La latrunculine B peut être synthétisée par une série de réactions chimiques impliquant la formation du cycle macrolide et la fixation de la partie thiazolidinone. La synthèse implique généralement l’utilisation de groupes protecteurs, de réactions de couplage et d’étapes de cyclisation. La voie de synthèse exacte peut varier, mais elle nécessite généralement un contrôle précis des conditions de réaction pour assurer la formation correcte de la structure macrolide .

Méthodes de production industrielle

La production industrielle de la latrunculine B est principalement réalisée par extraction à partir de sources naturelles, telles que l’éponge Latrunculia magnifica. Le processus d’extraction implique la collecte de l’éponge, suivie d’étapes d’extraction par solvant et de purification pour isoler le composé. En raison de la complexité de sa structure, la synthèse chimique à l’échelle industrielle est difficile et moins courante .

Analyse Des Réactions Chimiques

Types de réactions

La latrunculine B subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels sur le cycle macrolide.

Réduction : Les réactions de réduction peuvent modifier l’état d’oxydation d’atomes spécifiques au sein de la molécule.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de cétones ou d’acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Applications de recherche scientifique

La latrunculine B possède un large éventail d’applications de recherche scientifique :

Chimie : Elle est utilisée comme outil pour étudier la polymérisation de l’actine et d’autres protéines du cytosquelette.

Biologie : La latrunculine B est utilisée pour étudier la motilité cellulaire, la division et la morphologie en perturbant les filaments d’actine.

Médecine : Elle a des applications thérapeutiques potentielles dans le traitement des maladies liées à un dysfonctionnement de l’actine, telles que le cancer et les maladies neurodégénératives.

Industrie : La latrunculine B est utilisée dans le développement de nouveaux médicaments et comme outil de recherche dans diverses applications industrielles

Applications De Recherche Scientifique

Cellular and Molecular Biology

Actin Cytoskeleton Studies

LAT-B is extensively used to study the dynamics of the actin cytoskeleton. By disrupting actin filament formation, LAT-B allows researchers to investigate cellular processes dependent on actin, such as cell motility, shape changes, and intracellular transport. For instance, a study demonstrated that LAT-B treatment caused significant alterations in the mechanical properties of cultured cells, affecting their adhesion and migration capabilities .

Pollen Germination and Growth

In plant biology, LAT-B has been shown to have distinct effects on pollen germination and tube growth. Research indicated that LAT-B inhibited maize pollen germination at concentrations as low as 50 nM and significantly disrupted actin structures in germinated pollen . This highlights its role in understanding plant reproductive processes.

Ocular Pharmacology

Glaucoma Treatment Potential

LAT-B's ability to increase outflow facility and decrease intraocular pressure (IOP) has been investigated as a potential therapeutic approach for glaucoma. Studies involving primate models showed that topical application of LAT-B resulted in a dose-dependent reduction in IOP without causing corneal damage . Specifically, a regimen of low-dose LAT-B led to a notable increase in outflow facility by approximately 75% after multiple treatments . These findings suggest that LAT-B may serve as an effective anti-glaucoma agent by pharmacologically altering the actin cytoskeleton in trabecular meshwork cells.

Microbial Growth Inhibition

Fungal Inhibition

LAT-B has been utilized to study fungal growth inhibition due to its effects on actin dynamics. A study revealed that treatment with LAT-B resulted in concentration-dependent inhibition of colony expansion in fungal species, indicating its potential as an antifungal agent . This application underscores LAT-B's versatility beyond mammalian cell studies.

Retinal Pigment Epithelium Research

Retinal Cell Studies

In research involving retinal pigment epithelial cells (ARPE-19), LAT-B was shown to affect the cytoskeletal organization critical for cell function. The compound's ability to disrupt actin filaments allowed for insights into cellular responses under pathological conditions, such as proliferative vitreoretinopathy . Such studies are crucial for developing treatments for retinal diseases.

Comprehensive Data Table

Case Studies

-

Ocular Effects of this compound

In a controlled study on monkeys, LAT-B was administered topically at varying concentrations. Results indicated a significant decrease in IOP with sustained administration leading to increased outflow facility without adverse effects on corneal integrity. This positions LAT-B as a promising candidate for glaucoma treatment . -

Impact on Pollen Development

A detailed investigation into maize pollen revealed that LAT-B's high affinity for actin significantly inhibited germination and tube growth. This research provides insights into the regulatory mechanisms governing plant reproduction and the role of cytoskeletal elements therein . -

Fungal Growth Dynamics

A study examining the effects of LAT-B on fungal species demonstrated its potential as an antifungal agent by inhibiting colony expansion through actin disruption . This application could lead to novel treatments for fungal infections.

Mécanisme D'action

La latrunculine B exerce ses effets en se liant aux monomères d’actine à proximité de la fente de liaison aux nucléotides, ce qui les empêche de se polymériser en filaments. Cette perturbation de la polymérisation de l’actine entraîne la dégradation du cytosquelette d’actine, affectant divers processus cellulaires tels que la motilité, la division et la morphologie. Les principales cibles moléculaires de la latrunculine B comprennent l’actine et les protéines impliquées dans la régulation de l’actine, telles que la gelsoline et l’homologue 2 de la protéine spire .

Comparaison Avec Des Composés Similaires

Composés similaires

Latrunculine A : Un autre membre de la famille des latrunculines, la latrunculine A a une structure similaire mais avec un cycle macrolide à 16 chaînons. Elle est plus puissante que la latrunculine B pour perturber la polymérisation de l’actine.

Cytochalasine D : Ce composé perturbe également la polymérisation de l’actine, mais par un mécanisme différent. Il se lie à l’extrémité barbelée des filaments d’actine, empêchant une nouvelle polymérisation.

Jasplakinolide : Contrairement à la latrunculine B, la jasplakinolide stabilise les filaments d’actine, empêchant leur dépolymérisation

Unicité de la latrunculine B

La latrunculine B est unique dans sa liaison spécifique aux monomères d’actine et sa capacité à perturber la polymérisation de l’actine sans affecter les microtubules. Cette action sélective en fait un outil précieux pour étudier la dynamique de l’actine et les processus cellulaires associés .

Activité Biologique

Latrunculin B (LAT-B) is a potent macrolide derived from the marine sponge Negombata magnifica, recognized for its ability to disrupt actin polymerization. This compound has been extensively studied for its diverse biological activities, including effects on cell motility, synaptic transmission, and intraocular pressure regulation. Below is a detailed examination of its biological activity, supported by research findings and case studies.

This compound primarily functions by binding to G-actin, forming a complex that inhibits actin polymerization. This disruption of the actin cytoskeleton has profound effects on various cellular processes:

- Actin Disassembly : LAT-B binds to actin monomers, preventing their polymerization into filaments. This action leads to significant alterations in cell shape and motility, as well as impacts on intracellular transport mechanisms .

- Synaptic Transmission : Research indicates that LAT-B can modulate synaptic transmission by affecting the release of neurotransmitters. In experiments with postsynaptic neurons, LAT-B reduced NMDAR-mediated field excitatory postsynaptic potentials (fEPSPs) by approximately 35%, suggesting a postsynaptic site of action .

1. Antifungal and Antiprotozoal Effects

Studies have shown that natural latrunculins exhibit significant antifungal and antiprotozoal activities. For instance:

- Antifungal Activity : In vitro tests demonstrated that LAT-B has a minimum inhibitory concentration (MIC) against Candida albicans and Aspergillus flavus at 60 μg/M. However, semisynthetic analogs of LAT-B showed diminished bioactivity due to structural modifications that hindered binding to G-actin .

| Compound | MIC (μg/M) | Activity Type |

|---|---|---|

| Latrunculin A | 60 | Antifungal |

| This compound | 60 | Antifungal |

| Semisynthetic Derivatives | Not Active | Antifungal |

2. Ocular Effects

This compound has been studied for its potential in treating glaucoma through its effects on intraocular pressure (IOP):

- IOP Reduction : In a study involving normotensive monkeys, LAT-B was administered topically, resulting in a dose-dependent decrease in IOP. The maximal hypotension observed after multiple doses was 4.4 ± 0.6 mm Hg with 0.01% LAT-B .

| Dose (LAT-B) | Max IOP Reduction (mm Hg) | Outflow Facility Increase (%) |

|---|---|---|

| 0.005% | 2.5 ± 0.3 | 75 ± 13 |

| 0.01% | 4.4 ± 0.6 | 100 ± 14 |

3. Effects on Cell Signaling

This compound also influences cellular signaling pathways:

- Glucose-Mediated Translocation : In MIN6B1 cells, LAT-B inhibited glucose-induced phosphorylation of focal adhesion kinase (FAK), indicating its role in glucose signaling pathways critical for insulin secretion .

Case Study: Actin Dynamics in Neuronal Cells

In an experimental setup where LAT-B was perfused into neuronal cells, researchers observed a significant reduction in neurotransmitter release efficiency, which correlated with actin disassembly. This finding highlights the importance of actin dynamics in synaptic efficacy and suggests potential therapeutic applications for conditions involving synaptic dysfunction .

Case Study: Glaucoma Treatment Potential

A series of experiments conducted on ocular tissues demonstrated that repeated administration of LAT-B could enhance outflow facility significantly without adverse effects on corneal thickness or other ocular structures, suggesting its viability as a therapeutic agent for managing glaucoma .

Propriétés

IUPAC Name |

(4R)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHPHXHGRHSMIK-JRIKCGFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76343-94-7 | |

| Record name | Latrunculin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76343-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Latrunculin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latrunculin B | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LATRUNCULIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7U308U7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Latrunculin B interact with its target within cells?

A1: this compound binds directly to monomeric G-actin, forming a 1:1 complex. [, ] This interaction effectively sequesters G-actin, preventing its incorporation into filamentous F-actin. [, ]

Q2: What are the downstream effects of this compound's interaction with actin?

A2: By preventing F-actin assembly, this compound disrupts the actin cytoskeleton, leading to a variety of cellular consequences, including: [, , , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C20H27NO5S and a molecular weight of 393.5 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, spectroscopic data including NMR and mass spectrometry have been used to characterize the structure of this compound and its analogues. [, ]

Q5: Has the stability of this compound been studied?

A5: Yes, studies have shown that this compound can be inactivated by serum, indicating a potential limitation for its in vivo application. []

Q6: Does this compound possess any catalytic properties?

A6: this compound is not known to possess any catalytic properties. It primarily functions by binding to G-actin, thereby disrupting actin polymerization.

Q7: Have computational methods been applied to study this compound?

A7: Yes, molecular docking and molecular dynamics simulations have been used to investigate the binding of this compound and its analogues to G-actin. [, ] These studies provide insights into the structural features important for binding affinity and selectivity.

Q8: How do structural modifications of this compound affect its activity?

A8: Studies on this compound analogues revealed that the macrocyclic ring and the thiazolidinone ring are crucial for its actin-binding activity. [] Modifications to these structures can significantly impact potency and selectivity. For instance, opening the macrocyclic ring reduces hydrophobicity and diminishes actin binding. []

Q9: Can the thiazolidinone ring of this compound be modified while retaining activity?

A9: Yes, research has shown that the thiazolidinone ring can be replaced with an oxazolidinone moiety without completely abolishing actin binding. [] This finding opens up possibilities for designing analogues with improved pharmacological properties.

Q10: What are the challenges associated with the formulation of this compound for therapeutic applications?

A10: The serum instability of this compound presents a challenge for its in vivo use. [] Further research is needed to develop appropriate formulation strategies to enhance its stability and bioavailability.

Q11: What in vitro models have been used to study this compound?

A11: this compound has been extensively studied in various cell culture models, including:

- Human trabecular meshwork (HTM) cells: to investigate its effects on outflow facility and potential for glaucoma treatment. [, , , ]

- Pulmonary vein cardiomyocytes: to assess its impact on electrophysiological characteristics and potential for atrial fibrillation treatment. []

- Mast cells: to examine its role in degranulation and potential implications for allergic reactions. [, ]

- Various cancer cell lines: to investigate its effects on cell morphology, motility, and adhesion as a potential anticancer agent. [, , ]

Q12: How does this compound affect glucose-stimulated insulin secretion in vitro?

A12: Studies using MIN6 beta-cells and isolated rat islet cells have shown that this compound increases glucose-stimulated insulin secretion. [] This effect is attributed to the disruption of cortical actin, which may facilitate insulin granule exocytosis.

Q13: Are there any known biomarkers to assess the activity of this compound?

A13: While specific biomarkers for this compound activity are currently lacking, researchers often monitor changes in F-actin organization and distribution as an indicator of its effect on the actin cytoskeleton. [, , , , ]

Q14: What analytical methods are employed to study this compound?

A14: Various techniques are used to characterize and quantify this compound, including:

- High-performance liquid chromatography (HPLC) []

- Mass spectrometry [, ]

- Fluorescence microscopy: often used in conjunction with fluorescently labeled phalloidin to visualize and analyze actin filament organization. [, , , , ]

Q15: What are some promising areas of cross-disciplinary research involving this compound?

A15:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.